molecular formula C7H12N2 B13995672 1-Isobutyl-1H-imidazole CAS No. 16245-89-9

1-Isobutyl-1H-imidazole

Cat. No.: B13995672
CAS No.: 16245-89-9
M. Wt: 124.18 g/mol
InChI Key: NPOZBHCPELPGKW-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with an isobutyl group at the first position. Imidazoles are a class of compounds known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the isobutyl group in this compound enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-imidazole can be synthesized through various methods, including the cyclization of amido-nitriles. One such method involves the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP) to form various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazoles.

Common Reagents and Conditions:

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Electrophiles like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated imidazoles.

Scientific Research Applications

1-Isobutyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal ions, forming coordination complexes that exhibit unique chemical properties. Additionally, its biological activities may be mediated through interactions with cellular enzymes and receptors, leading to various physiological effects .

Comparison with Similar Compounds

    1-Benzyl-1H-imidazole: Known for its cardiotonic activity.

    1-Phenyl-1H-imidazole: Used in the synthesis of pharmaceuticals and agrochemicals.

    1-Methyl-1H-imidazole: Commonly used as a solvent and catalyst in organic synthesis.

Uniqueness: 1-Isobutyl-1H-imidazole stands out due to the presence of the isobutyl group, which imparts unique chemical properties and enhances its reactivity compared to other imidazole derivatives. This makes it particularly valuable for specific applications in research and industry.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study for researchers and industry professionals alike.

Properties

IUPAC Name

1-(2-methylpropyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2)5-9-4-3-8-6-9/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOZBHCPELPGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496059
Record name 1-(2-Methylpropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16245-89-9
Record name 1-(2-Methylpropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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